Cefalexina Diketopiperazina Monoácido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

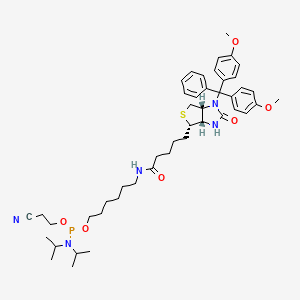

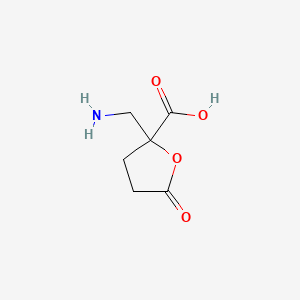

2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, also known as 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.404. The purity is usually 95%.

BenchChem offers high-quality 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

2−[1−Amino−2−[bencil(carboxi)amino]−2−oxoetílico]−5−metil−3,6−dihidro−2H−1,3−tiazina−4−carboxílicoácido2-[1-Amino-2-[bencil(carboxi)amino]-2-oxoetílico]-5-metil-3,6-dihidro-2H-1,3-tiazina-4-carboxílico ácido2−[1−Amino−2−[bencil(carboxi)amino]−2−oxoetílico]−5−metil−3,6−dihidro−2H−1,3−tiazina−4−carboxílicoácido

, centrado en seis aplicaciones distintas:Detección ultrasensible en formulaciones farmacéuticas

Cefalexina Diketopiperazina Monoácido se utiliza en el desarrollo de sensores electroquímicos para la detección ultrasensible de cefalexina en formulaciones farmacéuticas . Esta aplicación es crucial para garantizar la dosificación correcta y prevenir la resistencia a los antibióticos.

Cinética de descomposición térmica

El compuesto se utiliza en estudios termogravimétricos para comprender la cinética de descomposición térmica de la cefalexina, lo cual es importante para evaluar su estabilidad en diversas condiciones de almacenamiento y uso .

Síntesis de dipéptidos cíclicos metabólicos

Sirve como bloque de construcción en la síntesis de indolo 2,5-diketopiperazinas (DKP), que son dipéptidos cíclicos metabólicos con una gama de actividades biológicas . Estos compuestos son importantes por sus posibles aplicaciones terapéuticas.

Estudios de estabilidad de los grupos protectores de carboxilo

En la síntesis orgánica, los grupos protectores son esenciales para la modificación temporal de los grupos funcionales. This compound se estudia por su estabilidad como grupo protector de carboxilo en diversas condiciones .

Reacciones de sustitución nucleófila

El grupo bencil(carboxi)amino en el compuesto es reactivo en reacciones de sustitución nucleófila. Esta propiedad se explota en la química sintética para modificar el compuesto o crear nuevos compuestos con las funcionalidades deseadas .

Síntesis de péptidos

La estructura del compuesto contiene grupos funcionales que son útiles en la síntesis de péptidos. Puede actuar como intermedio o grupo protector, contribuyendo a la síntesis de péptidos complejos .

Mecanismo De Acción

Target of Action

Cephalexin Diketopiperazine Monoacid, also known as “2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cephalexin is the peptidoglycan synthesis pathway . By inhibiting this pathway, Cephalexin prevents the formation of a complete and functional bacterial cell wall, leading to the lysis and death of the bacteria .

Pharmacokinetics

Cephalexin exhibits rapid absorption (90%), with peak serum concentrations reached approximately 1 hour after administration . It is widely distributed into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids . Its penetration into the cerebrospinal fluid (csf) is poor . The drug is primarily excreted in the urine (>90% as unchanged drug) within 8 hours . The half-life of elimination varies with age and renal function, ranging from 0.5 to 1.2 hours in adults, and can be prolonged with renal impairment .

Result of Action

The primary result of Cephalexin’s action is the inhibition of bacterial growth . By inhibiting the synthesis of the bacterial cell wall, Cephalexin causes the bacteria to become unstable and eventually lyse . This makes it effective in treating a variety of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The action of Cephalexin can be influenced by various environmental factors. For instance, it has been found to be generally stable when exposed to temperatures up to 60°C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . Therefore, the storage and administration conditions of Cephalexin should be carefully controlled to ensure its efficacy and stability .

Análisis Bioquímico

Biochemical Properties

It is known that cephalexin, from which this compound is derived, inhibits bacterial cell wall synthesis, leading to cell death

Cellular Effects

Cephalexin, the parent compound, is known to have effects on various types of cells and cellular processes . It influences cell function by inhibiting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cephalexin, the parent compound, exerts its effects at the molecular level by inhibiting the synthesis of the bacterial cell wall . This involves binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

Cephalexin, the parent compound, is generally stable under various conditions, but shows degradation susceptibility under acidic, basic, and oxidative conditions .

Dosage Effects in Animal Models

It is known that the dose adjustment for cephalexin is required in patients with renal failure, where the chance of aggravation of adverse drug reactions is quite explicit .

Metabolic Pathways

Cephalexin, the parent compound, undergoes no detectable metabolism and is 90% eliminated unchanged from the kidney .

Transport and Distribution

Cephalexin, the parent compound, is classified as a class I drug in the Biopharmaceutics Classification System (BCS), having high intestinal permeability and solubility .

Subcellular Localization

The study of protein subcellular localization is an active area of research, and advancements in this field may provide insights into the localization of this compound in the future .

Propiedades

IUPAC Name |

2-[1-amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-9-8-25-13(18-12(9)15(21)22)11(17)14(20)19(16(23)24)7-10-5-3-2-4-6-10/h2-6,11,13,18H,7-8,17H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCCWUTLCSGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(SC1)C(C(=O)N(CC2=CC=CC=C2)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)